Fluorinert FC-40

Description

Properties

IUPAC Name |

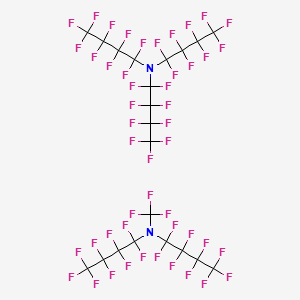

1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine;1,1,2,2,3,3,4,4,4-nonafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-N-(trifluoromethyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F27N.C9F21N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33;10-1(11,5(18,19)20)3(14,15)7(24,25)31(9(28,29)30)8(26,27)4(16,17)2(12,13)6(21,22)23 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOIZVITZUBGOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21F48N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51142-49-5 | |

| Record name | Fluorinert FC-40 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Fluorinert™ FC-40

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinert™ FC-40 is a clear, colorless, and thermally stable perfluorinated liquid renowned for its inertness and robust performance in a wide array of demanding applications.[1][2][3][4] Primarily a single compound, its composition does not shift or fractionate with time, ensuring consistent properties.[1] This technical guide provides an in-depth overview of the chemical and physical properties of Fluorinert™ FC-40, complete with quantitative data, outlines of experimental protocols for property determination, and visualizations of relevant experimental setups. Its wide liquid range, from -57°C to 165°C, makes it suitable for applications such as heat transfer in the semiconductor industry, electronics testing, and as a dielectric medium.

Core Chemical and Physical Properties

Fluorinert™ FC-40 is a fully-fluorinated compound, which imparts its characteristic non-flammability, chemical inertness, and thermal stability. It is compatible with most metals, plastics, and elastomers. A key environmental feature is its zero ozone depletion potential. However, as a perfluorocarbon (PFC), it possesses a high global warming potential and a long atmospheric lifetime, necessitating careful management to minimize emissions.

Table 1: Physical and Thermal Properties of Fluorinert™ FC-40

| Property | Value | Units | Notes |

| Appearance | Clear, Colorless | - | |

| Average Molecular Weight | 650 | g/mol | |

| Boiling Point (1 atm) | 155 - 165 | °C | |

| Pour Point | -57 | °C | |

| Density (at 25°C) | 1850 - 1855 | kg/m ³ | |

| Kinematic Viscosity (at 25°C) | 1.8 - 2.2 | centistokes (cSt) | |

| Absolute Viscosity (at 25°C) | 3.4 - 4.1 | centipoise (cP) | |

| Liquid Specific Heat (at 25°C) | 1100 | J/kg°C | |

| Liquid Thermal Conductivity (at 25°C) | 0.065 | W/m°C | |

| Coefficient of Expansion | 0.0012 | °C⁻¹ | |

| Latent Heat of Vaporization (at boiling point) | 68 - 69 | J/g | |

| Vapor Pressure (at 25°C) | 287 - 432 | Pascals | |

| Surface Tension | 16 | dynes/cm | |

| Refractive Index | 1.290 | - | |

| Water Solubility | < 7 | ppmw | |

| Solubility in Water | < 5 | ppmw |

Table 2: Electrical Properties of Fluorinert™ FC-40

| Property | Value | Units | Notes |

| Dielectric Strength | 46 | kV (0.1" gap) | |

| Dielectric Constant (at 1 kHz) | 1.9 | - | |

| Electrical Resistivity | 4.0 x 10¹⁵ | ohm-cm |

Experimental Protocols for Property Determination

The properties listed above are determined by standardized test methods, often those established by ASTM International. While the full, detailed protocols are proprietary to the issuing bodies, the following section outlines the general principles of these methodologies.

1. Kinematic Viscosity (ASTM D445): This test method determines the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid. The test is conducted at a precisely controlled temperature.

2. Pour Point (ASTM D97): The pour point of a petroleum product is an indicator of the lowest temperature at which it will flow. After an initial heating, the sample is cooled at a specified rate and examined at 3°C intervals for flow characteristics. The lowest temperature at which movement of the specimen is observed is recorded as the pour point.

3. Density (ASTM D1298): This method covers the laboratory determination of the density of crude petroleum and liquid petroleum products using a glass hydrometer. The sample is brought to a specified temperature, and a hydrometer is lowered into it. After temperature equilibrium is reached, the hydrometer scale is read, and the temperature is recorded.

4. Dielectric Strength (ASTM D149): This test method evaluates the dielectric breakdown voltage of solid and liquid insulating materials. The material is placed between two electrodes, and the voltage is increased at a controlled rate until electrical breakdown, or puncture, occurs. The voltage at which this happens is the dielectric breakdown voltage.

5. Thermal Conductivity (ASTM D2717): This standard covers the determination of the thermal conductivity of nonmetallic liquids. The method involves a thermal conductivity cell with a platinum resistance thermometer element. The thermal conductivity is determined by measuring the temperature gradient produced across the liquid sample by a known amount of energy introduced by electrically heating the platinum element.

6. Flash Point (ASTM D92): The Cleveland open-cup method is used to determine the flash and fire points of petroleum products. The sample is heated at a controlled rate, and a small flame is passed over the surface at intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily. For Fluorinert™ FC-40, the flash point is listed as "none".

Visualizations: Experimental Workflows and Logical Relationships

As Fluorinert™ FC-40 is chemically inert, it does not participate in biological signaling pathways. The following diagrams illustrate a typical experimental workflow for one of its key applications and a logical diagram of its primary characteristics.

Caption: A typical single-phase heat transfer loop using Fluorinert™ FC-40.

Caption: Experimental workflow for measuring the dielectric strength of FC-40.

References

Core Physical and Thermal Properties of Fluorinert™ FC-40

An In-depth Technical Guide to the Physical Properties of 3M™ Fluorinert™ FC-40

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3M™ Fluorinert™ Electronic Liquid FC-40, a fully-fluorinated, thermally stable fluid. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of FC-40's characteristics for various applications, including heat transfer, electronics testing, and as a medium in specialized experimental setups.

Fluorinert™ FC-40 is a clear, colorless, and odorless perfluorinated compound.[1][2] Its chemical inertness and thermal stability make it suitable for a wide range of demanding applications.[3] The physical properties of FC-40 are summarized in the tables below. All values are determined at 25°C unless otherwise specified and should be considered typical, not for specification purposes.[1][2]

Table 1: General Physical Properties of 3M™ Fluorinert™ FC-40

| Property | Value | Units |

| Appearance | Clear, Colorless Liquid | - |

| Average Molecular Weight | 650 | g/mol |

| Boiling Point (1 atm) | 155 - 165 | °C |

| Pour Point | -57 | °C |

| Density | 1850 - 1855 | kg/m ³ |

| Refractive Index | 1.290 | - |

| Surface Tension | 16 | dynes/cm |

| Water Solubility | < 7 | ppmw |

| Solubility in Water | < 5 | ppmw |

| Ozone Depletion Potential | 0 | - |

Sources:

Table 2: Thermal Properties of 3M™ Fluorinert™ FC-40

| Property | Value | Units |

| Liquid Specific Heat | 1100 | J kg⁻¹ °C⁻¹ |

| Liquid Thermal Conductivity | 0.065 | W m⁻¹ °C⁻¹ |

| Coefficient of Expansion | 0.0012 | °C⁻¹ |

| Latent Heat of Vaporization (at normal boiling point) | 68 - 69 | J/g |

| Estimated Critical Temperature | 543 | K |

| Estimated Critical Pressure | 1.18 x 10⁶ | pascals |

| Flash Point | None | - |

Sources:

Table 3: Electrical Properties of 3M™ Fluorinert™ FC-40

| Property | Value | Units |

| Dielectric Strength (0.1" gap) | 46 | kV |

| Dielectric Constant (at 1 kHz) | 1.9 | - |

| Electrical Resistivity | 4.0 x 10¹⁵ | ohm cm |

Sources:

Table 4: Viscosity and Vapor Pressure of 3M™ Fluorinert™ FC-40

| Property | Value | Units |

| Kinematic Viscosity | 1.8 - 2.2 | centistokes |

| Absolute Viscosity | 3.4 - 4.1 | centipoise |

| Vapor Pressure | 287 - 432 | pascals |

Sources:

Temperature Dependent Properties

The physical properties of Fluorinert™ FC-40, like many fluids, exhibit a dependence on temperature. The following formulas can be used to estimate key properties at various temperatures:

-

Specific Heat (J kg⁻¹ °C⁻¹): 1014 + 1.554 * T(°C)

-

Thermal Conductivity (W m⁻¹ °C⁻¹): 0.067 - 0.000069 * T(°C)

-

Density ( kg/m ³): 1909 - 2.16 * T(°C)

-

Vapor Pressure (pascals): 10^(10.448 - (2381 / T(K)))

These relationships are crucial for applications involving temperature variations, such as in heat transfer systems. The viscosity of FC-40 also decreases with increasing temperature.

Experimental Protocols for Property Determination

While 3M does not provide specific experimental protocols for determining the physical properties of Fluorinert™ FC-40, these properties are typically measured using standardized methods established by organizations such as ASTM International. Below are detailed methodologies for key experiments relevant to the data presented.

Density Measurement

The density of a liquid like FC-40 is commonly determined using a digital density meter, following a procedure similar to ASTM D4052 .

-

Apparatus : A digital density meter with an oscillating U-tube.

-

Procedure :

-

A small volume of the liquid sample is injected into the oscillating sample tube.

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

This frequency change is then used, along with calibration data, to determine the density of the liquid at a specific temperature.

-

-

Significance : Density is a fundamental physical property used to characterize the fluid and is necessary for converting between mass and volume.

Viscosity Measurement

The kinematic viscosity of transparent liquids such as FC-40 is typically measured using a calibrated glass capillary viscometer, as outlined in ASTM D445 .

-

Apparatus : A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath.

-

Procedure :

-

A specific volume of the liquid is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.

-

The time it takes for the liquid to flow under gravity between two marked points on the capillary is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

Dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

-

-

Significance : Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in fluid dynamics and heat transfer applications.

Thermal Conductivity Measurement

The thermal conductivity of liquids can be determined using the transient hot wire method, as described in ASTM D2717 .

-

Apparatus : A thermal conductivity cell containing a thin, straight platinum wire.

-

Procedure :

-

The liquid sample is introduced into the thermal conductivity cell, surrounding the platinum wire.

-

A known amount of electrical energy is passed through the wire, causing it to heat up.

-

The rate of temperature rise of the wire is measured over a short period.

-

The thermal conductivity of the liquid is determined from the temperature gradient produced by the known energy input.

-

-

Significance : Thermal conductivity is a measure of a material's ability to conduct heat and is a key factor in the performance of heat transfer fluids.

Concluding Remarks

3M™ Fluorinert™ FC-40 exhibits a unique combination of physical properties, including high thermal stability, chemical inertness, and excellent dielectric characteristics. The data and methodologies presented in this guide provide a foundational understanding for professionals in research and development. It is important to note that while this document provides comprehensive information, for critical applications, it is recommended to consult the official product data sheets and safety data sheets provided by 3M.

References

An In-depth Technical Guide to the Safe Handling of Fluorinert™ FC-40

This guide provides comprehensive safety data and handling instructions for Fluorinert™ FC-40, a perfluorinated fluid utilized by researchers, scientists, and drug development professionals for its excellent thermal and chemical stability. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing exposure risks.

Product Identification and Properties

Fluorinert™ FC-40 is a clear, colorless, and odorless liquid.[1][2][3] It is a mixture of completely fluorinated aliphatic compounds, primarily perfluoro compounds with 12 carbons.[1]

Table 1: Physical and Chemical Properties of Fluorinert™ FC-40

| Property | Value | References |

| Appearance | Clear, colorless liquid | |

| Odor | Odorless | |

| Molecular Formula | C₂₁F₄₈N₂ | |

| Average Molecular Weight | ~650 g/mol | |

| Boiling Point | 155°C - 173°C | |

| Pour Point | -57°C | |

| Density | 1.85 - 1.9 g/mL | |

| Vapor Pressure | ~3 mmHg @ 25°C | |

| Solubility in Water | <7 ppmw | |

| Flash Point | Not Applicable (Non-flammable) | |

| Ozone Depletion Potential | 0 |

Hazard Identification and Toxicology

Fluorinert™ FC-40 is considered to have low toxicity. However, it can be irritating to the eyes, skin, and respiratory system. Inhalation of thermal decomposition products may be harmful.

Table 2: Hazard Ratings for Fluorinert™ FC-40

| Rating System | Health | Flammability | Reactivity | References |

| NFPA | 0 | 0 | 0 | |

| HMIS III | 2 | 0 | 0 | |

| CHEMWATCH | 2 | 1 | 1 |

Toxicological Information:

-

Acute Effects: May cause skin, eye, and respiratory tract irritation. High vapor concentrations can lead to chest and nasal irritation, coughing, sneezing, and headache.

-

Chronic Effects: Cumulative effects may result from prolonged exposure. Asthma-like symptoms may persist after exposure ceases.

-

Carcinogenicity: Not classified as a carcinogen.

-

Mutagenicity: Not found to be mutagenic in the Ames assay.

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize risks associated with Fluorinert™ FC-40.

Experimental Protocol: Standard Laboratory Handling

-

Ventilation: Always use in a well-ventilated area. For procedures involving heating, provide appropriate local exhaust ventilation to control airborne exposures.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields.

-

Skin Protection: Wear appropriate gloves (e.g., Nitrile Rubber) and protective clothing to prevent skin contact. When handling hot material, use thermal-resistant gloves.

-

Respiratory Protection: Under normal use, respiratory protection is not typically required. If thermal decomposition is possible, use a full-face supplied-air respirator.

-

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly with soap and water after handling. Store work clothes separately.

-

Ignition Sources: Avoid smoking, naked lights, or any other ignition sources in the handling area.

Storage:

-

Store in original, tightly closed containers in a cool, dry, and well-ventilated area.

-

Store away from heat and direct sunlight.

-

Keep away from incompatible materials such as finely divided active metals, alkali, and alkaline earth metals.

Caption: Figure 1. A logical workflow for the safe handling of Fluorinert™ FC-40.

First Aid and Emergency Procedures

In case of exposure or emergency, follow these first aid measures.

Table 3: First Aid Measures for Fluorinert™ FC-40

| Exposure Route | First Aid Procedure | References |

| Inhalation | Remove person to fresh air. If signs/symptoms persist, get medical attention. | |

| Skin Contact | Wash affected area with soap and water. Get medical attention if irritation develops. For contact with hot liquid, immediately apply cold water. Do not remove clothing adhered to the skin. | |

| Eye Contact | Flush eyes with large amounts of water for at least 15 minutes. If irritation persists, get medical attention. | |

| Ingestion | No need for first aid is anticipated. If in doubt, contact a Poisons Information Centre or a doctor. |

Spill Response Protocol:

-

Evacuate: Evacuate unprotected personnel from the hazard area.

-

Ventilate: Ventilate the area with fresh air.

-

Contain: Contain the spill using an inorganic absorbent material like bentonite, vermiculite, or sand.

-

Collect: Collect as much of the spilled material as possible into a suitable, labeled container for disposal.

-

Clean-up: Clean the residue with an appropriate organic solvent, following the safety precautions on the solvent's SDS.

References

The Critical Role of Gas Solubility in Fluorinert FC-40 for Advanced Biological Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Perfluorocarbons (PFCs), a class of synthetic fluorinated compounds, have garnered significant interest in the biomedical field due to their unique physicochemical properties. Among these, Fluorinert FC-40, a thermally and chemically stable perfluorinated liquid, stands out for its remarkable capacity to dissolve respiratory gases such as oxygen (O₂) and carbon dioxide (CO₂). This high gas solubility, coupled with its biological inertness, makes FC-40 an invaluable tool in a range of biological applications, from enhancing oxygenation in cell cultures to enabling novel therapeutic strategies for organ preservation and targeted gas delivery. This technical guide provides a comprehensive overview of the solubility of key biological gases in this compound, details the experimental protocols for its measurement, and explores the cellular signaling pathways modulated by its application.

Section 1: Quantitative Analysis of Gas Solubility in this compound

The ability of this compound to physically dissolve large quantities of gases without chemical binding is central to its utility in biological systems. This property is a direct result of the weak intermolecular forces and the large interstitial spaces within the perfluorocarbon liquid. The solubility of gases in FC-40 is significantly higher than in aqueous solutions, a critical advantage for applications requiring enhanced gas delivery.

The primary component of this compound is perfluorotributylamine. While specific solubility data for FC-40 can be limited, data for perfluorotributylamine and other closely related perfluorocarbons provide valuable insights. The following tables summarize the available quantitative data for the solubility of oxygen, carbon dioxide, and nitrogen in this compound and related compounds. Solubility is presented in various units, including the Bunsen coefficient (α), which is the volume of gas, reduced to standard temperature and pressure, absorbed by a unit volume of liquid at the temperature of the measurement under a partial pressure of 1 atmosphere[1][2].

| Gas | Solvent | Temperature (°C) | Solubility (ml gas/100 ml liquid) | Reference |

| Oxygen (O₂) | This compound | 25 | 38.4 | [3] |

| Oxygen (O₂) | Perfluorotributylamine | 25 | ~40 | Extrapolated |

| Oxygen (O₂) | Perfluorotributylamine | 37 | ~35 | Extrapolated |

| Carbon Dioxide (CO₂) | Perfluorotributylamine | 25 | ~150 | Extrapolated |

| Carbon Dioxide (CO₂) | Perfluorotributylamine | 37 | ~130 | Extrapolated |

| Nitrogen (N₂) | Perfluorotributylamine | 25 | ~20 | Extrapolated |

| Nitrogen (N₂) | Perfluorotributylamine | 37 | ~18 | Extrapolated |

| Table 1: Gas Solubility in this compound and Perfluorotributylamine. |

| Gas | Solvent | Temperature (°C) | Bunsen Coefficient (α) | Reference |

| Oxygen (O₂) | Perfluorocarbons (general) | 25 | 0.3 - 0.5 | General Literature |

| Carbon Dioxide (CO₂) | Perfluorocarbons (general) | 25 | 1.0 - 2.0 | General Literature |

| Nitrogen (N₂) | Perfluorocarbons (general) | 25 | 0.15 - 0.25 | General Literature |

| Table 2: Approximate Bunsen Coefficients of Gases in Perfluorocarbons. |

Section 2: Experimental Protocols for Measuring Gas Solubility

Accurate determination of gas solubility in this compound is crucial for the design and interpretation of biological experiments. Several methods can be employed, with the choice depending on the required accuracy, the specific gas, and the available equipment.

The Saturation Method (Static Volume Method)

This method is based on measuring the volume of gas that dissolves in a known volume of degassed liquid at a constant temperature and pressure.

Materials:

-

Gas-tight syringe or a custom-designed solubility apparatus with a pressure transducer and a temperature probe[4].

-

This compound.

-

High-purity gases (O₂, CO₂, N₂).

-

Vacuum pump.

-

Thermostatic water bath.

-

Magnetic stirrer.

Procedure:

-

Degassing the Liquid: A known volume of this compound is introduced into the measurement vessel. The liquid is thoroughly degassed by applying a vacuum while stirring to remove any dissolved gases. This step is critical for accurate measurements.

-

Introduction of Gas: The degassed liquid is brought to the desired temperature using the thermostatic water bath. A known amount of the test gas is then introduced into the vessel at a specific pressure.

-

Equilibration: The system is sealed, and the liquid is stirred to facilitate the dissolution of the gas. The pressure inside the vessel will decrease as the gas dissolves. The system is allowed to equilibrate until a stable pressure reading is achieved, indicating that the liquid is saturated with the gas at that temperature and partial pressure.

-

Measurement and Calculation: The initial and final pressures, the volumes of the liquid and gas phases, and the temperature are recorded. The amount of dissolved gas can be calculated using the ideal gas law and the pressure difference. The solubility is then expressed in appropriate units, such as ml of gas per 100 ml of liquid or as the Bunsen coefficient.

Gas Chromatography (GC) Method

Gas chromatography offers a precise method for determining the concentration of dissolved gases.

Materials:

-

Gas chromatograph (GC) equipped with a suitable column (e.g., a molecular sieve for O₂ and N₂, or a porous polymer for CO₂) and a thermal conductivity detector (TCD).

-

Gas-tight syringe for sampling.

-

This compound.

-

High-purity gases for calibration.

-

A system for equilibrating FC-40 with the test gas at a known partial pressure and temperature.

Procedure:

-

Equilibration: A sample of this compound is equilibrated with the test gas in a sealed container at a constant temperature and pressure.

-

Sampling: A known volume of the gas-saturated FC-40 is carefully withdrawn using a gas-tight syringe.

-

Injection and Analysis: The sample is injected into the GC. The dissolved gas is separated from the liquid in the heated injection port and carried through the column by an inert carrier gas (e.g., helium or argon).

-

Quantification: The detector response is recorded as a peak on the chromatogram. The area of this peak is proportional to the amount of the dissolved gas. By comparing the peak area with a calibration curve generated using known concentrations of the test gas, the solubility can be accurately determined.

Section 3: Biological Applications and Modulated Signaling Pathways

The high gas-carrying capacity of this compound has been leveraged in various biological applications to mitigate hypoxia, deliver therapeutic gases, and improve the viability and function of cells and tissues.

Enhancing Oxygenation in Cell Culture

In conventional cell culture, especially in high-density or 3D cultures, oxygen can become a limiting factor, leading to hypoxia and altered cellular metabolism[5]. The addition of an oxygenated this compound layer to the culture medium can create an oxygen reservoir, ensuring a stable and sufficient oxygen supply to the cells.

Experimental Workflow for Enhanced Cell Culture Oxygenation:

References

Fluorinert FC-40 in Microscopy: An In-depth Technical Guide to its Refractive Index

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the refractive index of Fluorinert FC-40, a perfluorinated fluid with significant applications in advanced microscopy techniques. Its unique optical properties, particularly its low refractive index, make it a valuable tool for imaging applications where refractive index matching is critical. This document details the known refractive index of FC-40, discusses the factors that influence this property, and provides experimental protocols for its precise measurement.

Core Properties of this compound

This compound is a clear, colorless, and thermally stable perfluorinated liquid.[1] Its chemical inertness and non-flammable nature make it a safe and reliable medium for various laboratory applications, including as a coolant in electronics and as an immersion fluid in microscopy.[1][2] A key characteristic of FC-40 for optical applications is its exceptionally low refractive index.

Refractive Index at Standard Conditions

The refractive index of this compound at 25°C is consistently reported as 1.29 .[1] This value is significantly lower than that of water (approximately 1.33), standard immersion oils (around 1.51), and glass coverslips (approximately 1.52).[3] This low refractive index is a primary reason for its use in specialized microscopy techniques.

Quantitative Data Summary

For effective implementation in microscopy, it is crucial to compare the refractive index of this compound with other commonly used optical materials. The following tables provide a summary of these values.

Table 1: Refractive Index of this compound and Common Microscopy Materials

| Material | Refractive Index (at 25°C, 589 nm) |

| This compound | 1.29 |

| Water | ~1.33 |

| Standard Immersion Oil | ~1.515 |

| Glass Coverslip (No. 1.5) | ~1.52 |

| Air | ~1.0003 |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Clear, Colorless Liquid |

| Boiling Point | 165 °C |

| Pour Point | -57 °C |

| Density at 25°C | 1.855 g/mL |

| Molecular Weight | ~650 g/mol |

Factors Influencing Refractive Index

Temperature Dependence

For most liquids, the refractive index decreases as the temperature increases. This is due to the decrease in density with rising temperature. The change in refractive index with temperature is quantified by the thermo-optic coefficient (dn/dT) . For other perfluorinated liquids, a linear decrease in refractive index with increasing temperature has been observed. Researchers requiring high precision should experimentally determine the thermo-optic coefficient for FC-40 within their specific experimental temperature range.

Wavelength Dependence (Dispersion)

The refractive index of a transparent material also varies with the wavelength of light, a phenomenon known as dispersion . Generally, the refractive index is higher for shorter wavelengths (e.g., blue light) and lower for longer wavelengths (e.g., red light). This relationship is often described by the Sellmeier equation or approximated by the Abbe number . While specific Sellmeier coefficients or an Abbe number for FC-40 are not published, it is expected to exhibit normal dispersion, similar to other perfluorinated fluids.

Experimental Protocols for Refractive Index Measurement

For precise microscopy applications, it may be necessary to determine the refractive index of this compound under specific experimental conditions. The following are detailed protocols for two common methods of measuring the refractive index of liquids.

Measurement using an Abbe Refractometer

The Abbe refractometer is a widely used instrument for the rapid and accurate measurement of the refractive index of liquids.

Principle: The instrument operates on the principle of measuring the critical angle of total internal reflection between a prism of high refractive index and the liquid sample.

Apparatus:

-

Abbe Refractometer

-

Monochromatic light source (e.g., sodium lamp, 589 nm)

-

Temperature-controlled water bath

-

Dropper or pipette

-

Lens cleaning tissue

-

Ethanol or other suitable solvent

Procedure:

-

Calibration:

-

Ensure the refractometer is clean and calibrated according to the manufacturer's instructions. This is typically done using distilled water, which has a well-known refractive index (1.3330 at 20°C).

-

-

Sample Preparation:

-

Ensure the this compound sample is free of any contaminants or air bubbles.

-

-

Measurement:

-

Open the prism assembly of the refractometer.

-

Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prism assembly firmly.

-

Allow a few minutes for the sample to reach thermal equilibrium with the instrument, which should be connected to the temperature-controlled water bath set to the desired temperature (e.g., 25°C).

-

Look through the eyepiece and adjust the light source for optimal illumination.

-

Rotate the coarse adjustment knob until the field of view shows a distinct light and dark boundary.

-

If a colored fringe appears at the boundary, adjust the dispersion compensator until the boundary is sharp and achromatic.

-

Use the fine adjustment knob to precisely align the boundary line with the center of the crosshairs in the eyepiece.

-

Read the refractive index value directly from the instrument's scale.

-

-

Cleaning:

-

After the measurement, open the prisms and gently wipe the sample from both prism surfaces using a soft lens tissue.

-

Clean the prisms with a suitable solvent (e.g., ethanol) and allow them to dry completely.

-

Measurement using a Michelson Interferometer

A Michelson interferometer can be used for highly accurate measurements of the refractive index by determining the change in the optical path length of a light beam passing through the liquid.

Principle: A beam of light is split into two paths. One path goes through a cell containing the liquid of interest. The two beams are then recombined to create an interference pattern. By rotating the cell and counting the fringe shifts, the refractive index can be calculated.

Apparatus:

-

Michelson Interferometer

-

Monochromatic light source (e.g., He-Ne laser, 632.8 nm)

-

A transparent, parallel-walled cell to hold the liquid sample

-

A rotation stage with a protractor for precise angle measurement

-

A detector or screen to observe the interference fringes

Procedure:

-

Setup and Alignment:

-

Set up the Michelson interferometer and align it to produce a clear interference fringe pattern.

-

-

Sample Introduction:

-

Fill the transparent cell with this compound, ensuring there are no air bubbles.

-

Mount the cell on the rotation stage and place it in one of the arms of the interferometer.

-

-

Measurement:

-

Initially, position the cell so that the laser beam passes through it at a normal incidence (0 degrees).

-

Slowly rotate the cell by a known angle (θ). This will change the optical path length of the light passing through the liquid.

-

As the cell is rotated, the interference fringes will shift. Carefully count the number of fringes (m) that pass a reference point in the field of view.

-

-

Calculation:

-

The refractive index (n) of the liquid can be calculated using the following formula, which relates the number of fringe shifts (m), the wavelength of the light (λ), the thickness of the cell (d), and the angle of rotation (θ):

-

A simplified approach involves measuring the fringe shift for a small rotation and using an appropriate formula derived from the change in optical path length. A more detailed derivation and calculation can be found in advanced optics textbooks.

-

-

-

Data Analysis:

-

Repeat the measurement for several different angles of rotation to improve accuracy and calculate an average refractive index.

-

Visualization of Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

Caption: The importance of refractive index matching in the light path of a microscope.

Caption: Workflow for measuring refractive index using an Abbe refractometer.

Caption: The fundamental principle of light refraction at the interface of two media.

References

A Technical Guide to the Viscosity of Fluorinert™ FC-40 for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the viscosity of 3M™ Fluorinert™ FC-40, a fully-fluorinated electronic liquid. The information is tailored for researchers, scientists, and drug development professionals who may utilize this fluid in applications requiring precise thermal management and material compatibility, such as in specialized laboratory equipment or cooling systems for analytical instrumentation.

Viscosity of Fluorinert™ FC-40 at Various Temperatures

Fluorinert™ FC-40 is a colorless, thermally stable fluid with a wide liquid range, making it suitable for a variety of applications.[1] Its viscosity is a critical parameter that varies significantly with temperature. The following tables summarize the kinematic and absolute viscosity of Fluorinert™ FC-40 at different temperatures. The data is derived from publicly available technical datasheets from the manufacturer.

Table 1: Kinematic Viscosity of Fluorinert™ FC-40 vs. Temperature

| Temperature (°C) | Kinematic Viscosity (centistokes, cSt) |

| -50 | ~40 |

| -40 | ~20 |

| -30 | ~12 |

| -20 | ~8 |

| -10 | ~5.5 |

| 0 | ~4 |

| 10 | ~3 |

| 20 | ~2.4 |

| 25 | 2.2 |

| 30 | ~2.0 |

| 40 | ~1.6 |

| 50 | ~1.3 |

| 60 | ~1.1 |

| 70 | ~0.9 |

| 80 | ~0.8 |

| 90 | ~0.7 |

| 100 | ~0.6 |

| 110 | ~0.55 |

| 120 | ~0.5 |

| 130 | ~0.45 |

| 140 | ~0.4 |

Note: The values in this table, with the exception of the 25°C data point, are approximate and have been extrapolated from the "Viscosity (cSt) vs. Temperature (°C)" graph provided in the 3M™ Fluorinert™ Electronic Liquid FC-40 datasheet. The datasheet itself should be consulted for the most accurate graphical representation.[2][3][4]

Table 2: Physical Properties of Fluorinert™ FC-40 at 25°C

| Property | Value |

| Kinematic Viscosity | 2.2 centistokes (cSt)[1] |

| Absolute Viscosity | 4.1 centipoise (cP) |

| Density | 1855 kg/m ³ |

Experimental Protocols for Viscosity Measurement

While the specific experimental setup used by the manufacturer to generate the viscosity data for Fluorinert™ FC-40 is not publicly detailed, the measurement of kinematic viscosity for such liquids is typically performed following standardized methods. The most relevant and widely accepted standard is the ASTM D445. Additionally, research on the viscosity of fluorinated compounds often employs capillary viscometers, such as the Ubbelohde type.

ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

This method specifies a procedure for determining the kinematic viscosity of liquid petroleum products, which is also applicable to other liquids like Fluorinert™ FC-40, by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.

Key Steps of the ASTM D445 Protocol:

-

Viscometer Selection and Calibration: A calibrated glass capillary viscometer of a suitable type (e.g., Ubbelohde) is chosen based on the expected viscosity of the liquid. The viscometer must be clean and dry.

-

Sample Preparation: The liquid sample (Fluorinert™ FC-40) is brought to the desired test temperature. It is crucial to ensure the sample is free of any particulate matter that could obstruct the capillary.

-

Temperature Control: The viscometer containing the sample is placed in a constant temperature bath, maintaining the desired temperature with high precision (typically within ±0.02°C).

-

Flow Time Measurement: The time it takes for the liquid to flow between two marked points on the viscometer is accurately measured.

-

Calculation of Kinematic Viscosity: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the calibration constant (C) of the viscometer: ν = C × t.

-

Dynamic Viscosity Calculation: The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity (ν) by the density (ρ) of the liquid at the same temperature: η = ν × ρ.

Use of Ubbelohde Viscometer for Fluorinated Liquids

Research studies on the viscosity of fluorinated compounds specifically mention the use of an Ubbelohde viscometer. This type of viscometer is advantageous as the measurement is independent of the volume of liquid, which simplifies the procedure. The experimental setup would typically involve an automated measuring unit for precise flow time determination and a highly stable temperature-controlled bath.

Relationship Between Temperature and Viscosity

The viscosity of Fluorinert™ FC-40 exhibits a strong inverse relationship with temperature. As the temperature of the fluid increases, its viscosity decreases. This is a critical consideration in applications where the fluid is used for heat transfer, as changes in viscosity can affect the fluid's flow characteristics and, consequently, its heat transfer efficiency.

Caption: Inverse relationship between temperature and the viscosity of Fluorinert™ FC-40.

References

The Biocompatibility of Fluorinert FC-40 for Cell Culture Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of Fluorinert™ FC-40 for in vitro cell culture applications. Fluorinert FC-40, a perfluorinated compound, is increasingly utilized in cell culture due to its unique physical and chemical properties, primarily its high gas solubility, chemical inertness, and immiscibility with aqueous media. This document synthesizes available data on its effects on cell viability, proliferation, and function, and provides detailed experimental protocols for its use and biocompatibility assessment.

Executive Summary

This compound is generally considered biocompatible and non-toxic for a variety of cell culture applications. Its primary benefit lies in enhancing gas exchange (O₂ and CO₂), which can lead to improved cell growth, viability, and productivity, particularly in high-density cultures or systems with limited gas transfer. While direct cytotoxicity is low, the purity of the compound is critical, as certain impurities can elicit toxic effects. This guide presents quantitative data from studies on Chinese Hamster Ovary (CHO) cells and outlines standardized protocols for evaluating the biocompatibility of FC-40 with other cell lines.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for its effective application in cell culture.

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | --INVALID-LINK-- |

| Chemical Nature | Perfluorocarbon (mixture of fully fluorinated aliphatic compounds) | [1] |

| Density (at 25°C) | 1.85 g/mL | [1] |

| Boiling Point | 165 °C | --INVALID-LINK-- |

| Vapor Pressure (at 25°C) | 287 Pa | --INVALID-LINK-- |

| Solubility | Immiscible with water and most organic solvents. High solubility for gases (e.g., oxygen, carbon dioxide). | [1] |

| Chemical Inertness | Highly stable and non-reactive with most chemicals and biological materials. | [1] |

Biocompatibility and Cytotoxicity Data

Studies have demonstrated that this compound exhibits low cytotoxicity and can enhance cell culture performance.

Effect on CHO Cell Growth and Monoclonal Antibody (mAb) Production

A key study investigated the effect of adding different concentrations of this compound to suspension cultures of a CHO cell line expressing a recombinant monoclonal antibody in deep square 96-well plates. The results demonstrated a dose-dependent improvement in cell growth and productivity.[1]

| FC-40 Concentration (% v/v) | Peak Viable Cell Density (x 10⁶ cells/mL) | Final mAb Titer (mg/L) |

| 0% | 2.5 | 150 |

| 10% | 4.0 | 250 |

| 20% | 5.5 | 350 |

| 30% | 6.0 | 400 |

| Shake Flask Control | 6.5 | 420 |

Data synthesized from a study by Merck Research Laboratories.

The study concluded that the improved performance was due to enhanced oxygen transfer, as FC-40 acts as an oxygen carrier. Importantly, the study also found that FC-40 did not extract essential medium components such as glucose, lactate, or amino acids.

General Cytotoxicity Assessment

While extensive quantitative cytotoxicity data for FC-40 across a wide range of cell lines is limited in publicly available literature, the consensus is that it is biocompatible. However, it is crucial to consider that the toxicity of perfluorocarbon liquids can be influenced by impurities. Therefore, it is recommended to perform cell-line specific cytotoxicity testing. Standardized in vitro cytotoxicity tests are outlined in ISO 10993-5.

A common method is the direct contact test, where the material is placed directly onto a monolayer of cultured cells. Cell viability is then assessed, often using assays like MTT or Neutral Red Uptake. A material is generally considered non-cytotoxic if cell viability remains above 70% compared to a negative control.

Experimental Protocols

Protocol for Enhancing CHO Cell Growth in 96-Well Plates with FC-40

This protocol is adapted from the methodology used in the Merck study to improve cell growth and protein production in a high-throughput format.

Materials:

-

CHO cells in suspension culture

-

Culture medium

-

This compound (sterile)

-

Deep square 96-well plates

-

Plate shaker with environmental control (temperature, CO₂)

Procedure:

-

Prepare a sterile stock of this compound.

-

In a sterile environment, add the desired volume of FC-40 to each well of the 96-well plate. For example, for a 20% (v/v) concentration in a 500 µL final culture volume, add 100 µL of FC-40.

-

Gently add the CHO cell suspension in the culture medium to each well.

-

Seal the plate with a gas-permeable membrane.

-

Incubate the plate on an orbital shaker at the appropriate speed, temperature (e.g., 37°C), and CO₂ concentration (e.g., 8%).

-

Monitor cell growth and viability at desired time points using a suitable method (e.g., trypan blue exclusion, automated cell counter).

-

At the end of the culture, harvest the supernatant for product titer analysis.

Experimental workflow for using FC-40 in 96-well plate cell culture.

Protocol for In Vitro Cytotoxicity Testing (Adapted from ISO 10993-5)

This protocol describes a direct contact method to assess the cytotoxicity of this compound on an adherent cell line (e.g., L929 mouse fibroblasts).

Materials:

-

L929 cells (or other relevant adherent cell line)

-

Complete culture medium

-

This compound (sterile)

-

Positive control (e.g., 0.1% Zinc diethyldithiocarbamate-polyurethane film)

-

Negative control (e.g., high-density polyethylene)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

MTT solvent (e.g., acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed L929 cells into a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours of incubation.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Direct Contact Application:

-

Aspirate the culture medium from the wells.

-

Gently add fresh culture medium to each well.

-

Carefully overlay the this compound directly onto the cell monolayer in the test wells. Use a volume that covers a significant portion of the well surface.

-

Add positive and negative control materials to their respective wells.

-

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Assay:

-

Aspirate the FC-40 and culture medium.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add MTT solvent to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Workflow for direct contact cytotoxicity testing of FC-40.

Potential Effects on Cellular Signaling and Metabolism

While this compound is chemically inert, its primary function of enhancing gas exchange can indirectly influence cellular signaling and metabolism.

-

Oxidative Stress: The increased availability of oxygen could potentially lead to the generation of reactive oxygen species (ROS) if not properly managed by the cell's antioxidant systems. It is advisable to monitor for markers of oxidative stress, especially in long-term cultures or with cell types sensitive to oxygen tension.

-

Metabolic Shifts: Improved oxygen supply can promote more efficient aerobic respiration, potentially altering the metabolic profile of the cells. This could lead to reduced lactate production and a more efficient use of glucose.

-

Cell Membrane Interaction: As a liquid that is in direct contact with the cell membrane, the physical interaction of FC-40 should be considered. While perfluorocarbons are generally considered to have minimal interaction with biological membranes, high concentrations or long-term exposure could potentially influence membrane-associated signaling events.

References

An In-depth Technical Guide to the Chemical Compatibility of Fluorinert™ FC-40 with Common Laboratory Plastics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of 3M™ Fluorinert™ FC-40, a perfluorinated electronic liquid, with a range of plastics commonly used in laboratory and pharmaceutical settings. Understanding these interactions is critical for ensuring the integrity of experimental setups, preventing contamination, and maintaining the performance of sensitive equipment.

Fluorinert™ FC-40 is known for its excellent dielectric properties, thermal stability, and chemical inertness.[1] It is this inertness that forms the basis of its compatibility with a wide array of materials.[1][2] However, the degree of compatibility can vary depending on the specific plastic, the operating temperature, and the duration of exposure. This guide summarizes the available data, outlines standard testing protocols, and provides a framework for assessing material suitability.

General Compatibility Statement

According to the manufacturer, 3M™, Fluorinert™ Electronic Liquid FC-40 is compatible with most metals, plastics, and elastomers. Several technical data sheets rate its compatibility with plastics and elastomers as "Excellent". This high degree of compatibility is attributed to the fully fluorinated structure of FC-40, which makes it a very poor solvent for non-fluorinated compounds.

Compatibility with Specific Laboratory Plastics

While specific quantitative data on the long-term effects of Fluorinert™ FC-40 on all common laboratory plastics is not extensively published by the manufacturer, we can infer compatibility based on the known chemical resistance of these polymers. The following sections provide a detailed breakdown for each plastic type.

Fluoropolymers: PTFE, PFA, and FEP

Polytetrafluoroethylene (PTFE), Perfluoroalkoxy Alkane (PFA), and Fluorinated Ethylene Propylene (FEP) are themselves fluoropolymers, sharing a similar chemical backbone with Fluorinert™ FC-40.

-

Expected Compatibility: Excellent. Due to their similar chemical nature (carbon-fluorine bonds), significant chemical reactions or degradation are not expected. These plastics are highly resistant to a wide range of chemicals, and their performance in a perfluorinated fluid like FC-40 is anticipated to be outstanding.

-

Potential Interactions: Minor physical absorption of FC-40 may occur over time, potentially leading to very slight swelling or weight change. However, this is unlikely to affect the mechanical integrity or performance of the material in most applications. A study on the compatibility of a similar fluid, Fluorinert™ FC-72, with various materials, including Teflon® (a brand of PTFE), showed substantial absorption but no identified compatibility issues.

Polyolefins: Polypropylene (PP) and Polyethylene (PE)

Polypropylene and Polyethylene are hydrocarbon-based polymers known for their good chemical resistance, particularly to polar solvents.

-

Expected Compatibility: Good to Excellent. As non-polar polymers, PP and PE are generally resistant to other non-polar liquids. Given the inert nature of FC-40, significant chemical attack is not anticipated.

-

Potential Interactions: Some physical absorption or swelling may occur, especially at elevated temperatures. The degree of this interaction can be influenced by the crystallinity of the polymer. It is advisable to conduct specific testing for applications involving prolonged exposure at higher temperatures.

Other Common Laboratory Plastics

-

Polystyrene (PS):

-

Expected Compatibility: Fair to Good. Polystyrene's chemical resistance can be variable. While it is resistant to many chemicals, it can be susceptible to attack by certain solvents. Its compatibility with FC-40 is likely to be good for short-term contact but should be verified for long-term immersion.

-

-

Polycarbonate (PC):

-

Expected Compatibility: Good. Polycarbonate is a durable engineering plastic with good chemical resistance to many substances. However, it can be sensitive to stress cracking when exposed to certain organic solvents. While FC-40 is not a harsh solvent, testing under conditions of mechanical stress is recommended for critical applications.

-

-

Polyvinyl Chloride (PVC):

-

Expected Compatibility: Good. PVC is known for its broad chemical resistance. It is not expected to react chemically with FC-40.

-

Potential Interactions: The primary concern with PVC is the potential for the extraction of plasticizers by FC-40 over long periods. This could lead to the PVC becoming more brittle. The extent of this effect would depend on the specific formulation of the PVC and the operating conditions.

-

-

Polymethyl Methacrylate (PMMA):

-

Expected Compatibility: Fair to Good. PMMA, or acrylic, has moderate chemical resistance. It is generally resistant to aliphatic hydrocarbons but can be attacked by aromatic hydrocarbons and certain solvents. Its compatibility with FC-40 should be confirmed through testing, especially for applications involving long-term contact or elevated temperatures.

-

Quantitative Data Summary

As specific, publicly available quantitative data for the compatibility of Fluorinert™ FC-40 with the plastics listed above is limited, the following table provides a qualitative assessment based on their known chemical resistance profiles. It is crucial to note that this table is a guide and should be supplemented with application-specific testing.

| Plastic Material | Common Acronyms | Expected Compatibility with Fluorinert™ FC-40 | Potential for Physical Interaction (Absorption/Swelling) |

| Polytetrafluoroethylene | PTFE, Teflon® | Excellent | Low to Moderate |

| Perfluoroalkoxy Alkane | PFA | Excellent | Low |

| Fluorinated Ethylene Propylene | FEP | Excellent | Low |

| Polypropylene | PP | Good to Excellent | Moderate (especially at elevated temperatures) |

| Polyethylene | PE | Good to Excellent | Moderate (especially at elevated temperatures) |

| Polystyrene | PS | Fair to Good | Moderate |

| Polycarbonate | PC | Good | Low to Moderate (potential for stress cracking) |

| Polyvinyl Chloride | PVC | Good | Moderate (potential for plasticizer extraction) |

| Polymethyl Methacrylate | PMMA | Fair to Good | Moderate |

Experimental Protocols for Chemical Compatibility Testing

To generate quantitative data on the compatibility of Fluorinert™ FC-40 with laboratory plastics, standardized testing methodologies should be employed. The most relevant standards are ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents," and ISO 175, "Plastics — Methods of test for the determination of the effects of immersion in liquid chemicals."

A generalized experimental workflow based on these standards is as follows:

-

Specimen Preparation: Prepare standardized test specimens of the plastic materials. The dimensions and surface finish of the specimens should be consistent.

-

Initial Measurements: Before exposure to Fluorinert™ FC-40, measure and record the following properties of the test specimens:

-

Weight

-

Dimensions (length, width, thickness)

-

Appearance (color, transparency, surface texture)

-

Mechanical properties (e.g., tensile strength, hardness)

-

-

Immersion: Immerse the test specimens in Fluorinert™ FC-40 in a sealed container. The immersion should be conducted at a specified temperature and for a defined duration, relevant to the intended application.

-

Post-Immersion Measurements: After the immersion period, remove the specimens from the fluid. After a standardized cleaning and drying procedure, re-measure the properties listed in step 2.

-

Data Analysis: Calculate the percentage change in weight, dimensions, and mechanical properties. Document any changes in appearance.

Visualization of Experimental Workflow and Compatibility Logic

The following diagrams illustrate the experimental workflow for chemical compatibility testing and the logical relationship for determining material compatibility.

Caption: Experimental workflow for testing plastic compatibility with Fluorinert™ FC-40.

Caption: Logical relationship of factors determining plastic compatibility.

Conclusion and Recommendations

Fluorinert™ FC-40 is a highly inert fluid that is generally compatible with a wide range of laboratory plastics. For fluoropolymers such as PTFE, PFA, and FEP, the compatibility is expected to be excellent. For other plastics like polypropylene, polyethylene, polycarbonate, PVC, and PMMA, the compatibility is generally good, but the potential for physical interactions such as absorption, swelling, or plasticizer leaching should be considered, particularly for applications involving long-term exposure or elevated temperatures.

Given the lack of extensive, publicly available quantitative data from the manufacturer, it is strongly recommended that researchers and drug development professionals conduct their own compatibility testing for critical applications. Following standardized protocols such as ASTM D543 or ISO 175 will ensure reliable and comparable results, leading to the confident selection of materials for use with Fluorinert™ FC-40.

References

Navigating the Thermal Landscape of Fluorinert™ FC-40: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluorinert™ FC-40, a fully-fluorinated electronic liquid, is a cornerstone in numerous high-stakes experimental and industrial applications demanding exceptional thermal stability and chemical inertness. This guide provides a comprehensive overview of its thermal properties, safe operating parameters, and procedural considerations for its use in research, particularly within drug development and other sensitive scientific applications.

Core Thermal and Physical Properties

Fluorinert™ FC-40 is a clear, colorless, and non-flammable liquid with a well-defined operational range. Its composition as primarily a single compound ensures that its properties do not shift or fractionate over time with repeated use, providing consistent performance in long-term experiments.[1][2][3][4][5]

Quantitative Data Summary

The physical and thermal properties of Fluorinert™ FC-40 are summarized in the tables below. This data is essential for designing and modeling experimental setups where precise thermal control is paramount.

Table 1: Key Thermal and Physical Properties of Fluorinert™ FC-40

| Property | Value | Units | Notes |

| Boiling Point (@ 1 atm) | 165 | °C | |

| Pour Point (Freezing Point) | -57 | °C | |

| Recommended Operating Range | -57 to 165 | °C | |

| Calculated Critical Temperature | 270 | °C | |

| Calculated Critical Pressure | 1.18 x 10⁶ | Pa | |

| Latent Heat of Vaporization | 69 | J/g | at normal boiling point |

| Liquid Specific Heat (@ 25°C) | 1100 | J kg⁻¹ °C⁻¹ | |

| Liquid Thermal Conductivity (@ 25°C) | 0.065 | W m⁻¹ °C⁻¹ | |

| Coefficient of Expansion | 0.0012 | °C⁻¹ | |

| Flash Point | None |

Table 2: Additional Physical and Electrical Properties of Fluorinert™ FC-40 (at 25°C unless otherwise specified)

| Property | Value | Units |

| Appearance | Clear, Colorless | |

| Average Molecular Weight | 650 | g/mol |

| Liquid Density | 1855 | kg/m ³ |

| Kinematic Viscosity | 2.2 | cSt |

| Absolute Viscosity | 4.1 | cP |

| Vapor Pressure | 287 | Pa |

| Surface Tension | 16 | dynes/cm |

| Refractive Index | 1.29 | |

| Dielectric Strength (0.1" gap) | 46 | kV |

| Dielectric Constant (@ 1 kHz) | 1.9 | |

| Electrical Resistivity | 4.0 x 10¹⁵ | ohm cm |

| Ozone Depletion Potential | 0 |

Thermal Stability and Decomposition

Fluorinert™ FC-40 is highly resistant to thermal breakdown and hydrolysis during typical use and storage. However, exposure to extreme temperatures beyond its recommended operating range can lead to thermal decomposition. While a precise decomposition temperature under standard conditions is not publicly detailed, safety documents indicate that "extreme overheating" can generate hazardous byproducts. These byproducts can include hydrogen fluoride and perfluoroisobutylene (PFIB), which are toxic and corrosive. It is crucial to operate within the specified temperature range to avoid such decomposition. Studies on similar perfluorocarbons (PFCs) suggest that significant thermal degradation of saturated PFCs requires temperatures of 600°C or higher.

The following diagram illustrates the factors influencing the thermal stability of Fluorinert™ FC-40.

Caption: Factors influencing the thermal stability of Fluorinert™ FC-40.

Experimental Protocols: Methodological Considerations

While specific, detailed experimental protocols for determining the thermal properties of Fluorinert™ FC-40 are proprietary, this section outlines the general methodologies and a workflow for its application as a heat transfer fluid in a laboratory setting.

Determination of Thermal Properties (General Methodologies)

-

Thermogravimetric Analysis (TGA): This technique would be used to determine the thermal stability and decomposition temperature of FC-40. A sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. A significant loss of mass indicates decomposition.

-

Differential Scanning Calorimetry (DSC): DSC is employed to measure the heat flow associated with thermal transitions in the material. This can be used to determine the pour point (crystallization temperature) and to study any endothermic or exothermic decomposition processes.

-

Boiling Point Determination: The boiling point is typically determined by heating the liquid and observing the temperature at which it boils at a given pressure, often using a distillation apparatus.

Experimental Workflow: Fluorinert™ FC-40 as a Heat Transfer Fluid

The following diagram outlines a generalized workflow for utilizing Fluorinert™ FC-40 as a heat transfer fluid in a laboratory experiment, such as maintaining a constant temperature for a chemical reaction or a biological sample.

Caption: Generalized workflow for using Fluorinert™ FC-40 as a heat transfer fluid.

Safe Handling and Storage at Various Temperatures

Safe handling of Fluorinert™ FC-40 is critical, especially when operating near the extremes of its temperature range.

-

Ventilation: Always use in a well-ventilated area. When heating FC-40, local exhaust ventilation is recommended to control any potential fumes.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses and gloves, should be worn. When handling hot FC-40, thermal-resistant gloves are necessary to prevent burns.

-

Material Compatibility: Fluorinert™ FC-40 is compatible with most metals, plastics, and elastomers. However, it is good practice to verify the compatibility of all system components, especially seals and tubing, at the intended operating temperature.

-

Storage: Store in a cool, dry, well-ventilated area in its original, tightly sealed container. Keep away from heat sources.

-

Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of it according to local regulations.

Conclusion

Fluorinert™ FC-40 offers a wide and reliable thermal stability range for a multitude of scientific and industrial applications. Its consistent properties and high resistance to thermal degradation within its recommended operating temperatures make it an excellent choice for experiments requiring precise and stable thermal control. By understanding its physical properties, thermal limitations, and adhering to safe handling protocols, researchers can effectively and safely integrate Fluorinert™ FC-40 into their experimental designs.

References

In-Depth Technical Guide to Fluorinert™ FC-40: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of Fluorinert™ FC-40, a perfluorinated fluid widely utilized for its thermal stability and dielectric properties. This document is intended to serve as a detailed resource, presenting available data on its molecular weight and formula, and offering insights into its composition and analytical characterization.

Molecular Formula and Weight: A Tale of Two Specifications

Fluorinert™ FC-40 is not a single chemical entity but a complex mixture of perfluorinated compounds. Consequently, its molecular properties are often presented as averages or ranges. Analysis of available data reveals two primary specifications for materials designated as FC-40, which differ significantly in their reported molecular formulas and weights.

The most prominent specification originates from the primary manufacturer, 3M™, and is associated with CAS number 86508-42-1. This product is described as a mixture of perfluoro compounds, predominantly those with 12 carbons.[1] A second, distinct specification is linked to CAS number 51142-49-5 and details a mixture of specific high-molecular-weight perfluorinated amines.

A summary of the quantitative data for both specifications is presented below for clear comparison.

| Property | 3M™ Fluorinert™ FC-40 (CAS: 86508-42-1) | Fluorinert FC-40 (CAS: 51142-49-5) |

| Average Molecular Weight | 650 g/mol [2][3] | 1192.17 g/mol [1] |

| Molecular Formula | Not explicitly defined; primarily C12 perfluoro compounds[1] | C₂₁F₄₈N₂ |

| Primary Components | Perfluoro compounds, C5-18 | A mixture of perfluorotributylamine (C₁₂F₂₇N) and perfluoro(dibutylmethylamine) (C₉F₂₁N) |

Compositional Analysis

The 3M™ specification for FC-40 (CAS 86508-42-1) indicates a mixture of perfluorinated compounds with a carbon chain length ranging from C5 to C18, with C12 isomers being the most abundant. This suggests that the fluid is composed of various saturated perfluorocarbons and potentially perfluorinated tertiary amines within this carbon range.

The alternative specification (CAS 51142-49-5) points to a more defined, yet still mixed, composition primarily consisting of:

-

Perfluorotributylamine (PFTBA): C₁₂F₂₇N

-

Perfluoro(dibutylmethylamine): C₉F₂₁N

The significant difference in average molecular weight between the two specifications underscores the importance of consulting the specific documentation and CAS number associated with the particular batch of Fluorinert™ FC-40 being used in a research or development setting.

Experimental Protocols: Characterization of Perfluorinated Compounds

The analysis of perfluorinated compounds such as those found in Fluorinert™ FC-40 is most commonly performed using gas chromatography coupled with mass spectrometry (GC-MS). The high volatility and thermal stability of these compounds make them amenable to GC separation, while MS provides sensitive detection and structural information.

Representative Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

While a specific, standardized protocol for the analysis of Fluorinert™ FC-40 is not publicly detailed, a representative methodology can be constructed based on established procedures for the analysis of its likely components, such as perfluorotributylamine (PFTBA).

Objective: To separate and identify the major components of a Fluorinert™ FC-40 sample.

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector

-

Mass Spectrometer (MS) with electron ionization (EI) capability

Materials:

-

Fluorinert™ FC-40 sample

-

High-purity solvent for dilution (e.g., perfluorohexane)

-

GC vial with cap and septum

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the Fluorinert™ FC-40 sample in the chosen solvent. A dilution factor of 1:1000 is a reasonable starting point, but may require optimization.

-

Transfer the diluted sample to a GC vial.

-

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating perfluorinated compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection for trace analysis or a high split ratio (e.g., 100:1) for concentrated samples.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes. (This program should be optimized based on the specific instrument and the expected range of components.)

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-800. A wider range may be necessary for higher molecular weight components.

-

Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

-

-

Data Analysis:

-

Identify peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for compound identification. The fragmentation patterns of perfluorinated compounds are often characterized by the loss of CF₃ (m/z 69) and other CₓFᵧ fragments.

-

Visualizing the Compositional Hierarchy

The following diagrams illustrate the compositional breakdown of Fluorinert™ FC-40 based on the available specifications.

Caption: Compositional hierarchy of this compound based on different specifications.

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

In-Depth Technical Guide: Fluorinert™ FC-40 for Electronic Applications

For Researchers, Scientists, and Engineering Professionals

This technical guide provides a comprehensive overview of the dielectric properties of Fluorinert™ FC-40, a perfluorinated fluid from 3M™, widely utilized in demanding electronic applications. The document details its key electrical and physical characteristics, outlines the standardized experimental protocol for determining its dielectric constant, and presents a logical workflow for this measurement.

Core Properties of Fluorinert™ FC-40

Fluorinert™ FC-40 is a clear, colorless, and thermally stable fully-fluorinated liquid.[1][2][3][4][5] Its excellent dielectric properties, chemical inertness, and wide operating temperature range make it an ideal candidate for single-phase heat transfer applications in the semiconductor and electronics industries, including roles in etchers, ion implanters, testers, and data center cooling. A key advantage of FC-40 is that it is a single compound, ensuring its composition does not shift or fractionate over time, which maintains consistent performance.

Quantitative Data Summary

The physical and electrical properties of Fluorinert™ FC-40 at 25°C are summarized in the table below. These values are typical and should not be used for specification purposes without consulting the manufacturer's certificate of analysis.

| Property | Value | Units |

| Electrical Properties | ||

| Dielectric Constant (@ 1 kHz) | 1.9 | - |

| Dielectric Strength (0.1" gap) | 46 | kV |

| Electrical Resistivity | 4.0 x 10¹⁵ | ohm-cm |

| Physical Properties | ||

| Appearance | Clear, colorless | - |

| Average Molecular Weight | 650 | g/mol |

| Boiling Point (@ 1 atm) | 165 | °C |

| Pour Point | -57 | °C |

| Density | 1855 | kg/m ³ |

| Kinematic Viscosity | 2.2 | cSt |

| Liquid Specific Heat | 1100 | J kg⁻¹ °C⁻¹ |

| Liquid Thermal Conductivity | 0.065 | W m⁻¹ °C⁻¹ |

| Vapor Pressure | 287 | Pa |

| Surface Tension | 16 | dynes/cm |

| Refractive Index | 1.29 | - |

Experimental Protocol: Determination of Dielectric Constant

The dielectric constant of an insulating liquid like Fluorinert™ FC-40 is a critical parameter for its application in electronics. A standardized method for this measurement is detailed in ASTM D924, "Standard Test Method for Dissipation Factor (or Power Factor) and Relative Permittivity (Dielectric Constant) of Electrical Insulating Liquids".

Principle

The fundamental principle behind measuring the dielectric constant of a liquid is to determine the capacitance of a test cell with and without the liquid as the dielectric material. The ratio of these two capacitances gives the relative permittivity, or dielectric constant, of the liquid.

Apparatus

-

Test Cell: A two-terminal or three-terminal test cell of a predetermined capacitance when empty. This can be of a parallel plate or concentric cylinder design.

-

Capacitance Bridge: A bridge circuit capable of accurately measuring capacitance at the desired frequency (e.g., 1 kHz).

-

Temperature Control System: A means to maintain the test cell and the liquid sample at a constant, specified temperature, as the dielectric constant can be temperature-dependent.

-

Voltage Source: A stable AC voltage source.

Procedure

-

Cleaning the Test Cell: Thoroughly clean and dry the test cell to remove any contaminants that could affect the measurements.

-

Determining the Geometric Capacitance (C₀):

-

Measure the capacitance of the empty, dry test cell in air.

-

Alternatively, for a three-terminal cell, the geometric capacitance can be calculated from its dimensions.

-

-

Sample Preparation:

-

Obtain a representative sample of Fluorinert™ FC-40.

-

Ensure the sample is free from moisture and other contaminants.

-

-

Filling the Test Cell:

-

Rinse the test cell with a small amount of the FC-40 sample.

-

Fill the test cell with the FC-40 sample to the appropriate level, ensuring no air bubbles are trapped between the electrodes.

-

-

Temperature Stabilization: Place the filled test cell in the temperature-controlled environment and allow it to reach thermal equilibrium at the desired measurement temperature (typically 25°C).

-

Capacitance Measurement (Cₓ):

-

Connect the filled test cell to the capacitance bridge.

-

Apply the specified test voltage and measure the capacitance of the test cell with the FC-40 sample.

-

-

Calculation of Dielectric Constant (εᵣ):

-